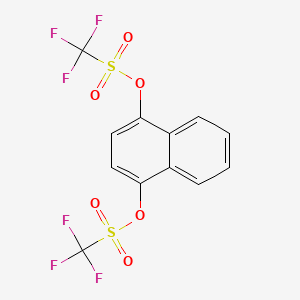

1,4-Naphthalenebis(trifluoromethanesulfonate)

Descripción

Propiedades

IUPAC Name |

[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQONKZHJZYVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic substitution mechanism:

- Deprotonation : The hydroxyl groups of 1,4-dihydroxynaphthalene are deprotonated by a base (e.g., pyridine or triethylamine).

- Triflation : Trifluoromethanesulfonic anhydride (Tf₂O) reacts with the deprotonated naphthalenediol, replacing each hydroxyl group with a triflate (-OTf) group.

The overall reaction is:

$$

\text{1,4-Naphthalenediol} + 2\,\text{Tf}_2\text{O} \xrightarrow{\text{Base}} \text{1,4-Naphthalenebis(trifluoromethanesulfonate)} + 2\,\text{HOTf}

$$

Experimental Procedure

Materials :

Steps :

- Dissolve 1,4-dihydroxynaphthalene in dichloromethane under nitrogen.

- Add pyridine dropwise at 0°C.

- Slowly add Tf₂O while maintaining the temperature below 5°C.

- Warm to room temperature and stir for 12 hours.

- Quench with ice water, extract with dichloromethane, and dry over MgSO₄.

- Purify via recrystallization from hexane/ethyl acetate (9:1).

Yield : 85–90% (22.5–23.8 g)

- Purity : >97% (GC analysis)

Critical Parameters

- Temperature Control : Excess heat leads to decomposition of triflate groups.

- Solvent Choice : Dichloromethane ensures solubility of both reactants and products.

- Stoichiometry : A 2:1 molar ratio of Tf₂O to diol prevents incomplete triflation.

Alternative Routes from Halogenated Precursors

While less common, halogen-to-triflate exchange reactions offer an alternative pathway for specialized applications.

Using 1,4-Dihalonaphthalene

1,4-Dibromonaphthalene or 1,4-diiodonaphthalene can react with silver triflate (AgOTf) in polar aprotic solvents:

$$

\text{1,4-Dihalonaphthalene} + 2\,\text{AgOTf} \rightarrow \text{1,4-Naphthalenebis(trifluoromethanesulfonate)} + 2\,\text{AgX}

$$

Conditions :

- Solvent: Dimethylformamide (DMF) at 80°C

- Reaction Time: 24 hours

- Yield: 60–70% (lower than diol route due to side reactions)

Limitations

Industrial-Scale Production

TCI Chemicals employs a modified continuous flow process for large-scale synthesis:

- Continuous Triflation :

- 1,4-Dihydroxynaphthalene and Tf₂O are pumped into a microreactor at 5°C.

- Residence Time: 30 minutes

- Throughput: 5 kg/hour

Purification :

- Short-path distillation under reduced pressure (0.1 mmHg, 80°C)

- Purity: >97.0% (validated by HPLC)

Storage :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation

Solvent Recycling

Applications in Organic Synthesis

Análisis De Reacciones Químicas

Types of Reactions:

1,4-Naphthalenebis(trifluoromethanesulfonate) primarily undergoes substitution reactions, where the trifluoromethanesulfonate groups are replaced by other nucleophiles. These reactions are facilitated by the strong electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the naphthalene ring more susceptible to nucleophilic attack.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in these reactions include amines, alcohols, and thiols.

Solvents: Typical solvents include dichloromethane, tetrahydrofuran (THF), and acetonitrile.

Catalysts: Bases such as pyridine, triethylamine, or potassium carbonate are often used to neutralize the by-products and drive the reaction to completion.

Major Products:

The major products of these substitution reactions are the corresponding naphthalene derivatives where the trifluoromethanesulfonate groups have been replaced by the nucleophile. For example, reaction with an amine would yield a naphthalenebis(amine) derivative.

Aplicaciones Científicas De Investigación

Synthetic Applications

-

Reagent in Organic Synthesis

- Naphthaleneditriflate serves as a powerful electrophilic reagent for the introduction of trifluoromethanesulfonate groups into organic molecules. This transformation is particularly useful for activating alcohols and phenols for nucleophilic substitution reactions.

-

Formation of Aryl Triflates

- The compound is utilized in the synthesis of aryl triflates, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. The triflate group enhances the electrophilicity of the aromatic ring, facilitating further functionalization.

-

Catalytic Applications

- In catalytic processes, Naphthaleneditriflate has been employed to promote C–C bond formation through cross-coupling reactions. Its ability to stabilize reaction intermediates makes it a suitable candidate for various palladium-catalyzed reactions.

Case Study 1: Synthesis of Aryl Triflates

A study demonstrated the efficiency of Naphthaleneditriflate in converting phenols to aryl triflates under mild conditions. The reaction yielded high purity products with minimal side reactions, showcasing its utility as a reagent in organic synthesis .

Case Study 2: Catalysis in Cross-Coupling Reactions

Research highlighted the role of Naphthaleneditriflate in facilitating Suzuki-Miyaura cross-coupling reactions. The triflate group significantly improved reaction yields compared to traditional methods, affirming its effectiveness as a coupling partner .

Mecanismo De Acción

The mechanism by which 1,4-naphthalenebis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more reactive towards nucleophiles. This increased reactivity allows for efficient substitution reactions, where the trifluoromethanesulfonate groups are replaced by other functional groups.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties and applications of 1,4-naphthalenebis(trifluoromethanesulfonate) and structurally related triflate derivatives:

Research Findings

- Extended π-Conjugation : Substituting phenylene with naphthalene in bis-triflate precursors allows access to larger PCHs (e.g., octatwistacene vs. heptatwistacene), which exhibit red-shifted absorption spectra due to extended conjugation .

- Chemoselectivity: In contrast to mono-triflates (e.g., methyl trifluoromethanesulfonate), which favor O-alkylation over S-alkylation (5:1 ratio ), the bis-triflate derivative exclusively participates in aryne-mediated cycloadditions without competing side reactions .

Actividad Biológica

1,4-Naphthalenebis(trifluoromethanesulfonate) (also referred to as Naphthalene-1,4-bis(triflate)) is a compound of significant interest in biological research due to its potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and various studies that highlight its pharmacological properties.

1,4-Naphthalenebis(trifluoromethanesulfonate) has the following chemical characteristics:

- CAS Number : 25510-41-2

- Molecular Weight : Approximately 400 g/mol

- Purity : Typically >98% as per various sources .

The biological activity of 1,4-Naphthalenebis(trifluoromethanesulfonate) is primarily attributed to its role as a potent inhibitor of specific enzymes and signaling pathways. Notably, it has been shown to inhibit Protein Kinase A (PKA) with an IC50 value of 5.2 µM. This inhibition can disrupt various cellular processes, including growth and proliferation.

In Vitro Studies

- Cancer Cell Lines : In studies involving human epidermoid carcinoma cells (A431), derivatives of naphthalene compounds have demonstrated significant cytotoxic effects. For instance, certain quinoxaline derivatives showed comparable inhibition rates against A431 cells when tested alongside Naphthalene derivatives .

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on several kinases. The results indicate that it can effectively inhibit PKA and potentially other kinases involved in cancer pathways.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of various naphthalene derivatives on cancer cell viability. It was found that 1,4-Naphthalenebis(trifluoromethanesulfonate) exhibited notable cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activity, it also necessitates careful handling due to its potential toxicity at higher concentrations. The LD50 values were assessed in various animal models to determine safe dosage levels for therapeutic applications .

Data Table of Biological Activities

Q & A

Q. How is 1,4-Naphthalenebis(trifluoromethanesulfonate) synthesized, and what characterization methods ensure its purity and structural integrity?

The compound is typically synthesized via sulfonation of naphthalene derivatives using trifluoromethanesulfonic anhydride under controlled conditions. Key characterization methods include:

- Gas Chromatography (GC): Purity ≥98.0% (GC) is standard, with melting points ranging from 113–117°C .

- Nuclear Magnetic Resonance (NMR): Confirms the substitution pattern (1,4-positions) and triflate group integration.

- Elemental Analysis: Validates molecular composition (C₁₂H₈F₆O₆S₂) . Handling requires anhydrous conditions due to hygroscopic triflate groups, with storage recommendations at 0–6°C in inert environments .

Q. What are the primary applications of 1,4-Naphthalenebis(trifluoromethanesulfonate) in organic synthesis?

The compound serves as a versatile electrophilic reagent:

- Bis-electrophile in Nucleophilic Additions: Used to construct fluorescent probes (e.g., sulfite detection via 1,4-addition with cyanobenzoacetonitrile fragments) .

- Precursor for Aryne Generation: Facilitates Diels-Alder reactions via fluoride-induced decomposition to bis(aryne) intermediates, critical in polycyclic aromatic hydrocarbon synthesis (e.g., nonacene) .

Q. Which analytical techniques are critical for monitoring reactions involving this compound?

- Thin-Layer Chromatography (TLC): Tracks reaction progress and byproduct formation .

- High-Performance Liquid Chromatography (HPLC): Resolves complex mixtures, especially in isomer-sensitive reactions.

- Mass Spectrometry (MS): Confirms intermediate masses, such as bis(aryne) species in Diels-Alder pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized when using 1,4-Naphthalenebis(trifluoromethanesulfonate) in Diels-Alder reactions?

Optimization involves:

- Solvent Selection: Tetrahydrofuran (THF) or toluene ensures solubility and stability of reactive intermediates .

- Catalyst Use: Fluoride sources (e.g., TBAF) cleave triflate groups to generate bis(aryne) intermediates efficiently .

- Temperature Control: Reactions proceed at room temperature but may require cooling to suppress side reactions .

- Stoichiometric Ratios: A 1:1 molar ratio of the compound to dienes minimizes oligomerization .

Q. How can researchers resolve contradictions in reaction yields when varying substituents in nucleophilic addition pathways?

Discrepancies often arise from steric/electronic effects of substituents. Methodological approaches include:

- Kinetic Studies: Compare reaction rates using time-resolved NMR or stopped-flow techniques.

- Computational Modeling: DFT calculations predict regioselectivity and transition-state energies .

- Byproduct Analysis: Identify undesired adducts (e.g., mono-triflated products) via LC-MS and adjust protecting groups or reaction times .

Q. What challenges arise when generating bis(aryne) intermediates from this compound, and how are they mitigated?

Challenges include:

- Intermediate Instability: Bis(arynes) are highly reactive; in situ generation and immediate trapping with dienes (e.g., tetracene derivatives) are critical .

- Side Reactions: Competing polymerization is suppressed by using bulky dienes or low temperatures (−78°C) .

- Purification: Column chromatography under inert atmospheres isolates target polyaromatic hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.